

Biotin-PEG4-Amide-C6-Azide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Biotin-PEG4-Amide-C6-Azide

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This technical guide provides an in-depth overview of **Biotin-PEG4-Amide-C6-Azide**, a versatile heterobifunctional linker critical in bioconjugation, proteomics, and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document outlines the compound's alternative names, chemical properties, and detailed experimental protocols for its application in key biochemical techniques.

Nomenclature and Identification

Biotin-PEG4-Amide-C6-Azide is known by several alternative names and synonyms in scientific literature and commercial catalogs. Accurate identification is crucial for experimental reproducibility.



Identifier Type	Value	
Common Name	Biotin-PEG4-Amide-C6-Azide	
Synonym 1	PEG4 carboxamide-6-Azidohexanyl Biotin	
Synonym 2	Biotin-Azide	
IUPAC Name	N-(6-azidohexyl)-1-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)-3,6,9,12-tetraoxapentadecan-15-amide[1][2]	
CAS Number	1006592-62-6[1][2][3]	

Physicochemical Properties

The utility of **Biotin-PEG4-Amide-C6-Azide** in various applications is underpinned by its specific chemical and physical characteristics.

Property	Value	Notes
Molecular Formula	C27H49N7O7S[3][4]	
Molecular Weight	615.79 g/mol [3][4]	
Purity	Typically >95% (HPLC)	Varies by supplier.
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and DMF	Sonication may be recommended for complete dissolution.[4]
Storage	-20°C, desiccated, away from light	Follow supplier recommendations for optimal stability.

Core Applications and Experimental Workflows

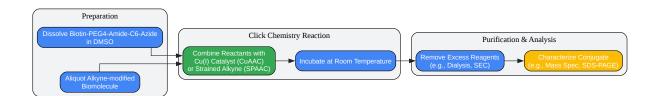


Biotin-PEG4-Amide-C6-Azide is a cornerstone reagent in modern bioconjugation strategies, primarily leveraging the highly specific and efficient "click chemistry" reactions. The molecule consists of three key functional components: a biotin moiety for strong affinity to streptavidin, a tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for covalent ligation to alkyne-containing molecules.[5]

This structure makes it an ideal tool for:

- Protein Labeling and Detection: Attaching biotin to proteins of interest for subsequent detection with streptavidin conjugates.
- PROTAC Synthesis: Serving as a versatile linker to connect a target protein binder and an E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs).[4][6]
- Surface Immobilization: Functionalizing surfaces with biotin to capture and study biomolecular interactions.

Below is a generalized workflow for a typical bioconjugation experiment using **Biotin-PEG4-Amide-C6-Azide**.



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A generalized workflow for bioconjugation using **Biotin-PEG4-Amide-C6-Azide**.

Detailed Experimental Protocols



The following are generalized protocols for the two main types of click chemistry reactions utilizing **Biotin-PEG4-Amide-C6-Azide**. Researchers should optimize these protocols for their specific biomolecules and experimental conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for robust and high-efficiency labeling of alkyne-modified proteins or other biomolecules.[1]

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
- Biotin-PEG4-Amide-C6-Azide.
- DMSO (anhydrous).
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
- Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
- Copper-chelating ligand (e.g., THPTA or BTTAA) stock solution (e.g., 50 mM in water).
- Purification system (e.g., dialysis, size-exclusion chromatography).

Procedure:

- Prepare Reactants:
 - In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.
 - Prepare a stock solution of **Biotin-PEG4-Amide-C6-Azide** in DMSO (e.g., 10 mM).
- Assemble the Reaction Mixture:
 - To the protein solution, add the Biotin-PEG4-Amide-C6-Azide stock solution to achieve a final molar excess (e.g., 10- to 50-fold over the protein).



- Add the copper-chelating ligand to a final concentration of approximately 5 times the copper concentration.
- Add the CuSO₄ stock solution to a final concentration of 0.25-1 mM.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

Incubation:

 Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation to minimize potential protein degradation.

• Purification:

 Remove unreacted biotin reagent and catalyst components using an appropriate method such as dialysis against a suitable buffer or size-exclusion chromatography.

Analysis:

 Confirm successful conjugation by methods such as SDS-PAGE (observing a mobility shift), mass spectrometry (detecting the mass addition of the biotin linker), or a Western blot using a streptavidin-HRP conjugate.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for applications in living systems or with biomolecules sensitive to copper ions.[3][7] It requires the biomolecule to be modified with a strained alkyne (e.g., DBCO, BCN).

Materials:

- Strained alkyne-modified protein (e.g., DBCO-protein) in a biocompatible buffer (e.g., PBS, pH 7.4).
- Biotin-PEG4-Amide-C6-Azide.



- DMSO (anhydrous).
- Purification system.

Procedure:

- Prepare Reactants:
 - In a microcentrifuge tube, add the strained alkyne-modified protein to the desired final concentration.
 - Prepare a stock solution of Biotin-PEG4-Amide-C6-Azide in DMSO.
- Reaction Setup:
 - Add the Biotin-PEG4-Amide-C6-Azide stock solution to the protein solution to achieve a suitable molar excess (e.g., 10- to 20-fold).
- Incubation:
 - Incubate the reaction at room temperature for 1-12 hours or at 37°C to increase the reaction rate. Reaction times will vary depending on the specific strained alkyne used.
- Purification and Analysis:
 - Purify the biotinylated protein and analyze the conjugation efficiency as described in the CuAAC protocol.

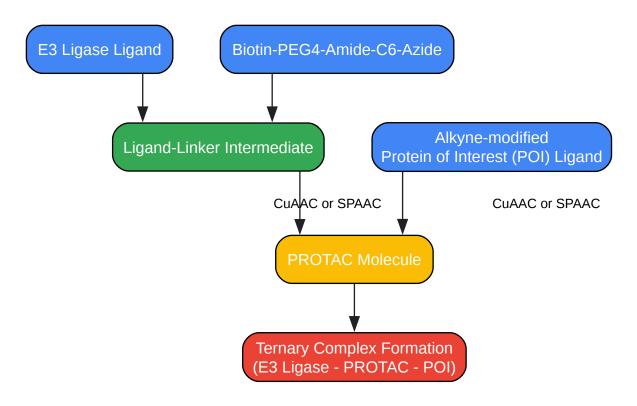
Application in PROTAC Synthesis

Biotin-PEG4-Amide-C6-Azide is a valuable building block in the modular synthesis of PROTACs.[8][9] The azide handle allows for the facile connection of a warhead (targeting the protein of interest) that has been functionalized with an alkyne, to an E3 ligase ligand-linker intermediate. The biotin moiety can be used for purification or as a functional tag in subsequent biochemical assays.

The synthesis of a PROTAC using this linker typically involves a multi-step process where the linker is first attached to the E3 ligase ligand, followed by a click chemistry reaction with the



alkyne-modified warhead.



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A logical flow diagram for the synthesis of a PROTAC using an azide-functionalized linker.

This technical guide provides a foundational understanding of **Biotin-PEG4-Amide-C6-Azide**. For specific applications, further optimization and validation are recommended.

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